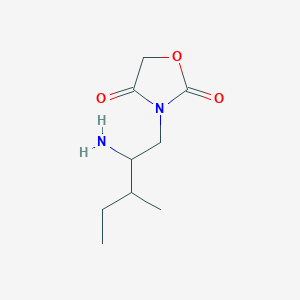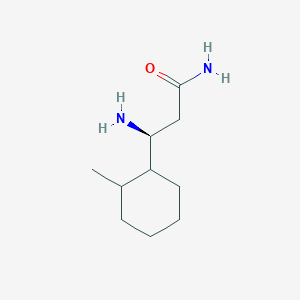![molecular formula C9H17N3O B13257295 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13257295.png)
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of an amino group.
1-methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-3-8(7-13)10-6-9-4-5-11-12(9)2/h4-5,8,10,13H,3,6-7H2,1-2H3 |
InChI Key |
NWPAZZZPHCXHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


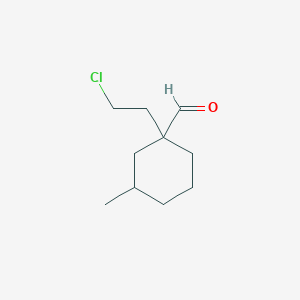
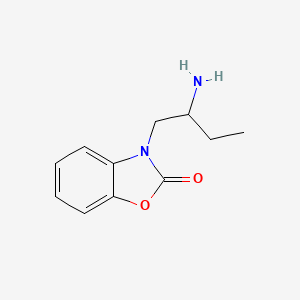
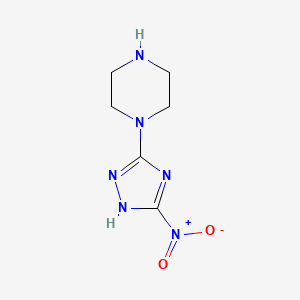
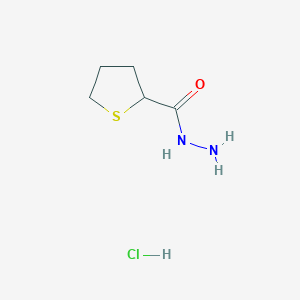

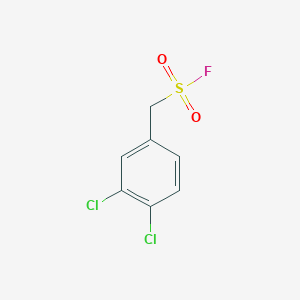
![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257265.png)

![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13257275.png)


